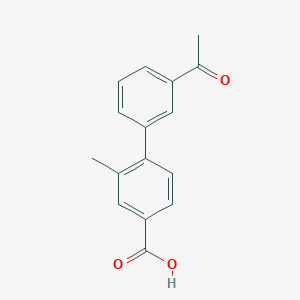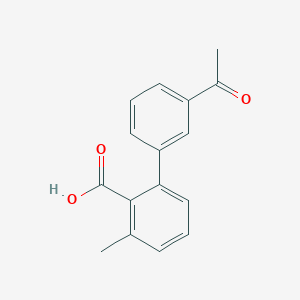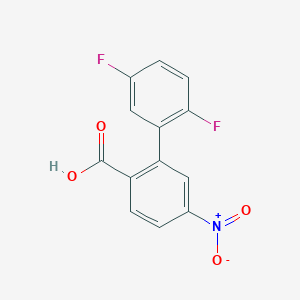
3-(3-Acetylphenyl)-2-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Acetylphenyl)-2-methylbenzoic acid, or 3-APMBA, is a compound that has been studied extensively in the scientific community. It is a white, crystalline solid with a molecular weight of 212.25 g/mol and a melting point of 177-179 °C. 3-APMBA has been used in a variety of applications including synthesis, scientific research, and drug development.
科学的研究の応用
3-APMBA has been studied extensively in the scientific community due to its potential applications in drug development. It has been used in the synthesis of various pharmaceuticals, including the anticonvulsant drug lacosamide. 3-APMBA has also been studied for its potential to inhibit the enzyme cytochrome P450 2C19, which is involved in the metabolism of many drugs. Additionally, 3-APMBA has been investigated as an anti-inflammatory agent and antioxidant.
作用機序
3-APMBA has been found to act as an inhibitor of the enzyme cytochrome P450 2C19. This enzyme is involved in the metabolism of many drugs, and inhibition of this enzyme can lead to increased drug levels in the body. Additionally, 3-APMBA has been found to have anti-inflammatory and antioxidant properties. It is thought to act by scavenging free radicals, inhibiting the production of pro-inflammatory cytokines, and inhibiting the activity of pro-inflammatory enzymes.
Biochemical and Physiological Effects
3-APMBA has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-APMBA can inhibit the activity of cytochrome P450 2C19, leading to increased drug levels in the body. Additionally, 3-APMBA has been found to have anti-inflammatory and antioxidant properties. In vitro studies have shown that 3-APMBA can scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of pro-inflammatory enzymes.
実験室実験の利点と制限
3-APMBA is a useful compound for lab experiments due to its low cost and ease of synthesis. Additionally, its ability to inhibit cytochrome P450 2C19 makes it a useful tool for drug metabolism studies. However, 3-APMBA is not without its limitations. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its low solubility in organic solvents can make it difficult to use in organic synthesis.
将来の方向性
There are many potential future directions for 3-APMBA research. One potential direction is to further investigate its potential as an inhibitor of cytochrome P450 2C19. Additionally, further study of its anti-inflammatory and antioxidant properties could lead to new treatments for inflammatory diseases and oxidative stress. Finally, further research into its use in drug synthesis could lead to the development of new and improved pharmaceuticals.
合成法
3-APMBA can be synthesized from 3-phenyl-2-methylbenzoic acid through a two-step process. First, the 3-phenyl-2-methylbenzoic acid is reacted with acetic anhydride in the presence of pyridine to form 3-(3-acetylphenyl)-2-methylbenzoic acid. This reaction requires a temperature of 100-110 °C and a reaction time of 1-2 hours. The second step involves the reduction of the 3-APMBA to 3-(3-hydroxyphenyl)-2-methylbenzoic acid using sodium borohydride in the presence of methanol. This reaction requires a temperature of 25-30 °C and a reaction time of 1-2 hours.
特性
IUPAC Name |
3-(3-acetylphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-10-14(7-4-8-15(10)16(18)19)13-6-3-5-12(9-13)11(2)17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOZRVDDHDBHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689735 |
Source


|
| Record name | 3'-Acetyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262005-77-5 |
Source


|
| Record name | 3'-Acetyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














